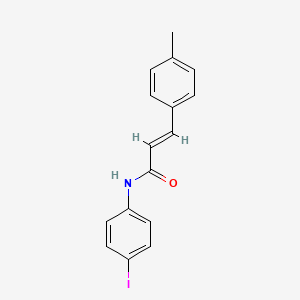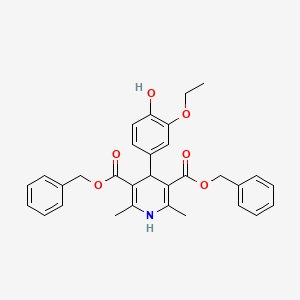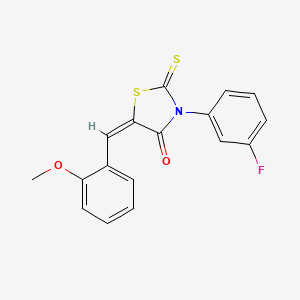
(2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-iodophényl)-3-(4-méthylphényl)prop-2-énamide est un composé organique caractérisé par la présence d'un groupe iodophényle et d'un groupe méthylphényle liés à un squelette de prop-2-énamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2E)-N-(4-iodophényl)-3-(4-méthylphényl)prop-2-énamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec la 4-iodoaniline et l'acide 4-méthylcinnamique.
Réaction d'amidation : La 4-iodoaniline est mise à réagir avec l'acide 4-méthylcinnamique en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour former la liaison amide souhaitée.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le (2E)-N-(4-iodophényl)-3-(4-méthylphényl)prop-2-énamide pur.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-N-(4-iodophényl)-3-(4-méthylphényl)prop-2-énamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe iodophényle peut participer à des réactions de substitution nucléophile, où l'atome d'iode est remplacé par d'autres nucléophiles.
Réactions d'oxydation : Le composé peut être oxydé pour former les oxydes correspondants ou d'autres produits d'oxydation.
Réactions de réduction : La réduction du composé peut conduire à la formation d'amines ou d'autres dérivés réduits.
Réactifs et conditions courants
Réactions de substitution : Des réactifs tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés dans des conditions douces.
Réactions d'oxydation : Des oxydants comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés azotés ou des dérivés cyanés.
Réactions d'oxydation : Les produits comprennent les oxydes correspondants ou les quinones.
Réactions de réduction : Les produits comprennent des amines ou d'autres formes réduites.
Applications de la recherche scientifique
(2E)-N-(4-iodophényl)-3-(4-méthylphényl)prop-2-énamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel le (2E)-N-(4-iodophényl)-3-(4-méthylphényl)prop-2-énamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le groupe iodophényle peut interagir avec des enzymes ou des récepteurs, ce qui conduit à une modulation des voies biologiques. Les cibles moléculaires et les voies exactes font l'objet de recherches en cours.
Applications De Recherche Scientifique
(2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-N-(4-bromophényl)-3-(4-méthylphényl)prop-2-énamide
- (2E)-N-(4-chlorophényl)-3-(4-méthylphényl)prop-2-énamide
- (2E)-N-(4-fluorophényl)-3-(4-méthylphényl)prop-2-énamide
Unicité
(2E)-N-(4-iodophényl)-3-(4-méthylphényl)prop-2-énamide est unique en raison de la présence du groupe iodophényle, qui confère une réactivité chimique et une activité biologique potentielle distinctes par rapport à ses analogues au brome, au chlore et au fluor.
Propriétés
Formule moléculaire |
C16H14INO |
|---|---|
Poids moléculaire |
363.19 g/mol |
Nom IUPAC |
(E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14INO/c1-12-2-4-13(5-3-12)6-11-16(19)18-15-9-7-14(17)8-10-15/h2-11H,1H3,(H,18,19)/b11-6+ |
Clé InChI |
LBWMHDGVZDBABA-IZZDOVSWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11667664.png)
![N-(2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11667677.png)
![(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)

![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667686.png)
![3-(2-chlorophenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667690.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11667702.png)
![2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide](/img/structure/B11667705.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667708.png)
![4-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11667713.png)
![diethyl 3-methyl-5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11667714.png)
![N-(3-{(1E)-1-[2-(morpholin-4-ylacetyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B11667723.png)
